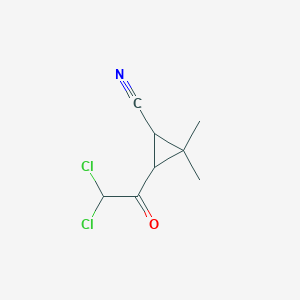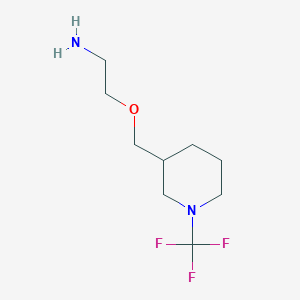
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety. This compound is of interest due to its unique chemical structure, which imparts specific physicochemical properties that can be leveraged in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached via nucleophilic substitution reactions, often using alkyl halides as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and eliciting specific effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol
- 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)acetic acid
- 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)propane
Uniqueness
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanamine is unique due to its specific combination of a trifluoromethyl group and an ethanamine moiety, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C9H17F3N2O |
|---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
2-[[1-(trifluoromethyl)piperidin-3-yl]methoxy]ethanamine |
InChI |
InChI=1S/C9H17F3N2O/c10-9(11,12)14-4-1-2-8(6-14)7-15-5-3-13/h8H,1-7,13H2 |
InChI-Schlüssel |
MQGLMJHEGUFZEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(F)(F)F)COCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


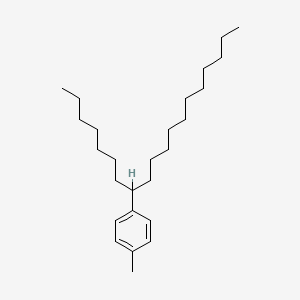
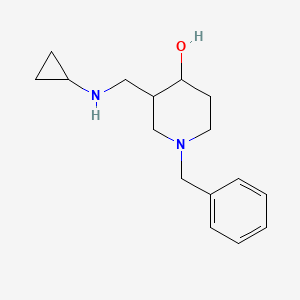
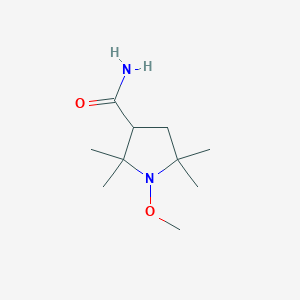
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
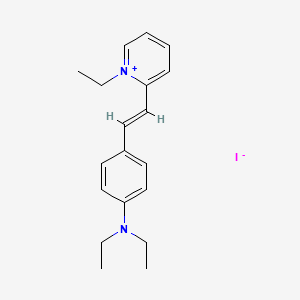
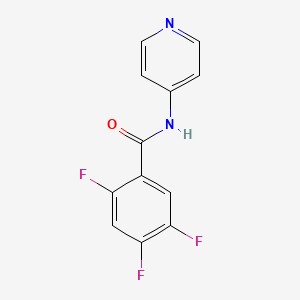
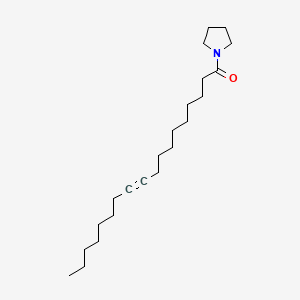
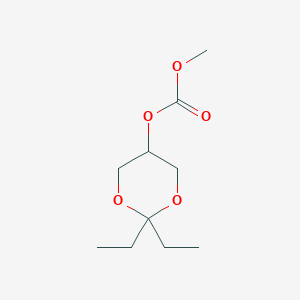
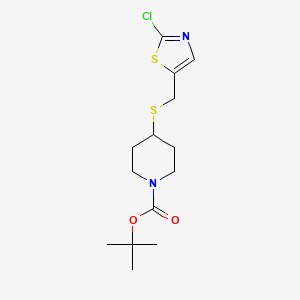
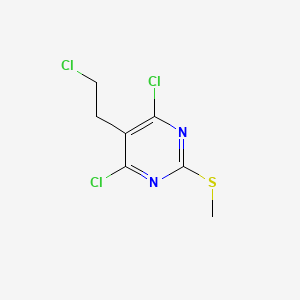
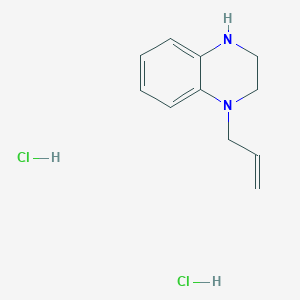
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
